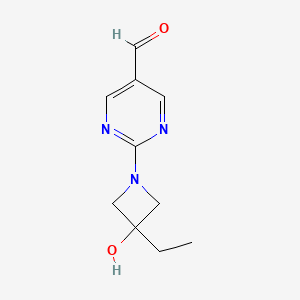
2-(3-Ethyl-3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Ethyl-3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C10H13N3O2 and a molecular weight of 207.23 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with an azetidine moiety, which includes an ethyl group and a hydroxyl group. It is primarily used for research purposes .
Preparation Methods
The synthesis of 2-(3-Ethyl-3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde involves several steps. One common synthetic route includes the reaction of pyrimidine-5-carbaldehyde with 3-ethyl-3-hydroxyazetidine under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours until the reaction is complete .
Chemical Reactions Analysis
2-(3-Ethyl-3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles like amines or thiols replace hydrogen atoms.
Common reagents and conditions used in these reactions include solvents like ethanol or acetonitrile, and catalysts such as palladium on carbon or copper iodide . Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
2-(3-Ethyl-3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-Ethyl-3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the production of nitric oxide and tumor necrosis factor-α in human microglia cells, suggesting its role in reducing inflammation . Additionally, it may exert neuroprotective effects by inhibiting endoplasmic reticulum stress and apoptosis pathways .
Comparison with Similar Compounds
Similar compounds to 2-(3-Ethyl-3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde include other pyrimidine derivatives and azetidine-containing compounds . For example:
Pyrimidine-5-carbaldehyde: Lacks the azetidine moiety but shares the pyrimidine core structure.
3-Ethyl-3-hydroxyazetidine: Contains the azetidine ring with an ethyl and hydroxyl group but lacks the pyrimidine ring.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H13N3O2 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
2-(3-ethyl-3-hydroxyazetidin-1-yl)pyrimidine-5-carbaldehyde |
InChI |
InChI=1S/C10H13N3O2/c1-2-10(15)6-13(7-10)9-11-3-8(5-14)4-12-9/h3-5,15H,2,6-7H2,1H3 |
InChI Key |
WMAMGJBPYBVGTL-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CN(C1)C2=NC=C(C=N2)C=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


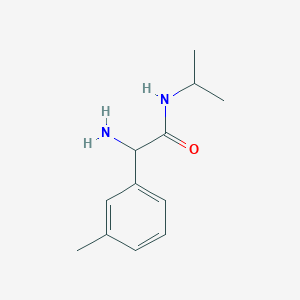
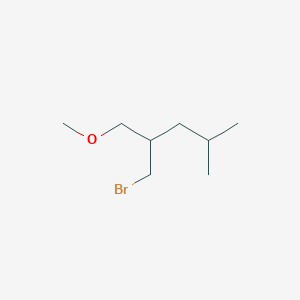
![[(5-Amino-1,3,4-thiadiazol-2-yl)carbamoyl]formic acid hydrate](/img/structure/B13186061.png)
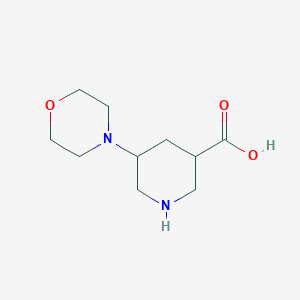
![1Lambda6-thia-7-azaspiro[4.4]nonane-1,1-dione](/img/structure/B13186072.png)
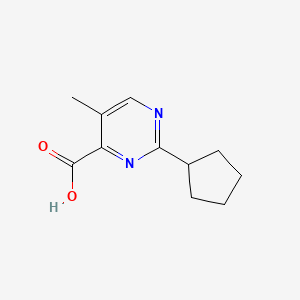

![Methyl 2,5-dimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13186096.png)

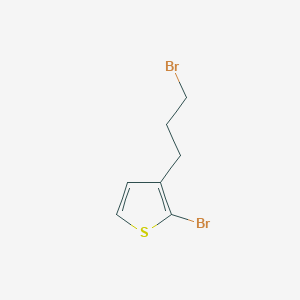
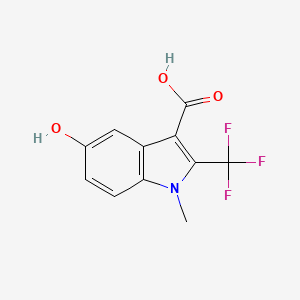

![5-(2-Hydroxyethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-3-carboxylic acid](/img/structure/B13186111.png)
![2-[(3-Bromophenyl)formamido]ethane-1-sulfonyl chloride](/img/structure/B13186115.png)
